molecular formula C10H12N2S B2675888 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile CAS No. 1338368-78-7

2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile

Cat. No.: B2675888
CAS No.: 1338368-78-7
M. Wt: 192.28
InChI Key: OPPGIKFHZAJGLW-UHFFFAOYSA-N
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Description

2-Amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a thiophene moiety, with a cyano group at position 3 and an amino group at position 2. The 4,4-dimethyl substitution on the cyclopentane ring distinguishes it from simpler analogs. This compound is primarily used as a precursor in synthesizing pharmacologically active molecules, such as thienopyrimidinones and Schiff bases, which exhibit antimicrobial, anticonvulsant, and anticancer activities . Its molecular formula is C₁₀H₁₁N₂S, with a molecular weight of 192.28 g/mol .

Properties

IUPAC Name

2-amino-4,4-dimethyl-5,6-dihydrocyclopenta[b]thiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-10(2)4-3-7-8(10)6(5-11)9(12)13-7/h3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPGIKFHZAJGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1C(=C(S2)N)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of a base and a solvent such as ethanol or methanol, and the reaction is usually carried out at elevated temperatures.

Chemical Reactions Analysis

2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising biological activities, making it a candidate for drug development.

Antitumor Activity

Research has demonstrated that derivatives of cyclopenta[b]thiophene compounds can act as potent antitumor agents. For instance, certain derivatives have shown inhibition of microtubule polymerization at the colchicine site of tubulin, which is crucial for cancer cell proliferation. Structure-activity relationship studies have identified optimal substitutions that enhance antiproliferative activity against various cancer cell lines. Notably, compounds with IC50 values ranging from 2.6 to 18 nM have been reported, indicating strong potential for therapeutic use in oncology .

Antioxidant Properties

Cyclopenta[b]thiophene derivatives have also been evaluated for their antioxidant capabilities. Studies indicate that these compounds can inhibit free radical-induced lipid oxidation and the formation of lipid peroxides, showcasing inhibition rates of approximately 19% to 30% . This property suggests potential applications in preventing oxidative stress-related diseases.

Materials Science Applications

The unique structural properties of 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile lend themselves to various applications in materials science.

Conductivity-Based Sensors

Due to their electronic properties, thiophene derivatives are being investigated for use in conductivity-based sensors. These sensors can detect changes in environmental conditions or chemical concentrations through variations in electrical conductivity .

Dyes and Pigments

The compound's ability to absorb light at specific wavelengths makes it suitable for use in dyes and pigments. This application is particularly relevant in the textile and coatings industries where colorfastness and stability are essential .

Case Study 1: Antitumor Activity Evaluation

A study focused on the synthesis of various 2-amino-5-arylbenzo[b]thiophene derivatives revealed that modifications at specific positions significantly enhanced their antitumor efficacy. The most effective derivative exhibited an IC50 value of 0.78 nM against human osteosarcoma xenografts in mice, outperforming established chemotherapeutics like combretastatin A-4 .

Case Study 2: Antioxidant Activity Assessment

In another study aimed at evaluating antioxidant properties, a series of cyclopenta[b]thiophene derivatives were tested for their ability to inhibit lipid peroxidation. The results indicated that certain substitutions on the thiophene ring led to increased antioxidant activity, suggesting potential applications in nutraceutical formulations aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, leading to the inhibition of certain biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications References
2-Amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile 4,4-dimethylcyclopentane 192.28 Not reported Drug precursor, heterocyclic synthesis
2-Amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile (Compound 3a) Cyclopentane (no methyl) 164.23 159–161 Antitubulin agents, NSCLC research
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Compound 3b) Cyclohexane ring 178.25 149–151 Anticancer NPs, CRC therapy
2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Cyclohexane + phenyl group 255.20 180–182 Antitubulin agents
Key Observations:
  • Melting Points : Larger rings (e.g., cyclohexane in 3b) or bulky substituents (e.g., phenyl in the tetrahydrobenzo analog) correlate with higher melting points .

Biological Activity

The compound 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile is a member of the cyclopentathiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in cancer treatment, neuropharmacology, and other therapeutic areas.

Chemical Structure

The molecular structure of 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile can be represented as follows:

  • Molecular Formula : C11H12N2S
  • CAS Number : 101952-73-2

Structural Features

The compound features a cyclopentathiophene core with a carbonitrile group and an amino substituent, which are critical for its biological activity. The presence of the dimethyl groups enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile. For instance:

  • Cytotoxicity Assays : Several compounds within this class have been evaluated for their cytotoxic effects against various cancer cell lines including MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and T47D (breast cancer). The IC50 values for these compounds often fall below 30 μg/mL, indicating significant potency compared to established chemotherapeutics like etoposide .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through pathways that may include the inhibition of Bcl-2 proteins and activation of caspases .

Neuropharmacological Effects

Research has also indicated that compounds structurally related to 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile exhibit anticonvulsant and antidepressant activities:

  • Anticonvulsant Properties : In animal models, certain derivatives have shown promise in reducing seizure frequency and severity, suggesting a potential role in epilepsy treatment .
  • CNS Activity : Behavioral studies indicate that these compounds may influence neurotransmitter systems involved in mood regulation, thus supporting their use in treating depression and anxiety disorders .

Summary of Biological Activities

Activity TypeCell Line / ModelIC50 Value (μg/mL)Reference
AnticancerMDA-MB-231< 30
AnticancerMCF-7< 30
AnticancerT47D< 30
AnticonvulsantAnimal ModelN/A
CNS ActivityBehavioral StudiesN/A

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized a series of derivatives from 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile and evaluated their cytotoxicity against human breast cancer cell lines. The results showed that some derivatives had IC50 values significantly lower than etoposide, indicating enhanced anticancer activity.

Case Study 2: Neuropharmacological Assessment

In another study focusing on neuropharmacological effects, researchers assessed the behavioral impacts of these compounds in rodent models. The findings suggested that certain derivatives could effectively reduce anxiety-like behaviors and improve mood-related outcomes.

Q & A

Q. What are the standard synthetic routes for 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile?

The compound is typically synthesized via cyclization reactions. A common method involves reacting substituted malononitrile derivatives with elemental sulfur in the presence of a base (e.g., sodium bicarbonate) in tetrahydrofuran (THF) at controlled temperatures (~35°C). After separation and extraction, the product is recrystallized from ethanol . Key steps include precise temperature control and solvent selection to optimize yield.

Q. How should researchers handle this compound safely in the laboratory?

Referencing safety protocols from similar thiophene derivatives:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes .
  • Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers) .

Q. What analytical techniques are essential for characterizing this compound?

Core methods include:

  • NMR spectroscopy : To confirm hydrogen (¹H) and carbon (¹³C) environments, particularly the cyclopenta-thiophene core and nitrile group.
  • IR spectroscopy : Identification of functional groups (C≡N stretch ~2200 cm⁻¹, NH₂ bending ~1600 cm⁻¹) .
  • HPLC : For purity assessment using gradients like MeCN:H₂O (30%→100%) .

Q. What are the ecological considerations for disposal?

Follow guidelines for organic cyanides:

  • Avoid release into waterways due to potential bioaccumulation.
  • Use licensed waste management services for incineration or chemical degradation .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

Functionalization strategies include:

  • Condensation reactions : Reacting the amino group with isothiocyanates (e.g., phenyl isothiocyanate) to form thiourea derivatives, which exhibit antifungal/antibacterial properties .
  • Side-chain additions : Introducing acyl groups (e.g., acetyl or carboxamide) to improve solubility or target specificity .
  • Example: Derivatives like 2-[(4-chlorobenzylidene)amino] analogs show enhanced pharmacological potential .

Q. How do reaction conditions impact synthesis efficiency?

Data from related syntheses reveal:

ParameterOptimal ConditionYield RangeReference
Temperature35°C65–78%
SolventTHF/Water biphasic77–78%
Reaction Time35–60 min54–65%
Deviations (e.g., higher temperatures) may reduce yields due to side reactions like hydrolysis.

Q. What mechanistic insights explain contradictory bioactivity data in derivatives?

Discrepancies in antibacterial efficacy between derivatives (e.g., 30 vs. 31 in ) may arise from:

  • Steric effects : Bulky substituents (e.g., phenyl groups) hindering target binding.
  • Electronic factors : Electron-withdrawing groups (e.g., nitriles) altering charge distribution at the active site . Computational modeling (DFT) is recommended to predict interactions .

Q. How can spectral data resolve structural ambiguities?

Challenges in interpreting NMR/IR

  • NH₂ group signals : Broad peaks in ¹H NMR due to hydrogen bonding; confirm via deuterium exchange.
  • Cyclopenta ring conformation : Use 2D NMR (COSY, NOESY) to distinguish between 4H,5H,6H diastereomers .

Methodological Notes

  • Synthesis Troubleshooting : Low yields may result from incomplete cyclization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
  • Bioactivity Assays : Use MIC (Minimum Inhibitory Concentration) tests for antibacterial screening, referencing protocols in .
  • Computational Tools : Employ Gaussian or ORCA for DFT studies to correlate electronic structure with reactivity .

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